Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)-

COX inhibition lipoxygenase inhibition arachidonic acid cascade

The compound Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)- (CAS 72042-08-1), widely known as timegadine or SR 1368, is a tri-substituted guanidine derivative that functions as a competitive dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism. First disclosed in a 1980 Journal of Medicinal Chemistry structure–activity relationship study, timegadine emerged as the optimized N-cyclohexyl-substituted analog within a series of N,N',N''-trisubstituted guanidines, exhibiting the highest anti-inflammatory activity linked to the thiazolylguanidine moiety at the 4-position of the 2-methylquinoline ring.

Molecular Formula C20H25N5S
Molecular Weight 367.5 g/mol
CAS No. 72042-08-1
Cat. No. B12919394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)-
CAS72042-08-1
Molecular FormulaC20H25N5S
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NCCS4
InChIInChI=1S/C20H25N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H2,21,22,23,24,25)
InChIKeyKREDTDIXTPXUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Timegadine (CAS 72042-08-1): A Dual COX/LOX Inhibitor Guanidine for Anti-Inflammatory Research Procurement


The compound Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)- (CAS 72042-08-1), widely known as timegadine or SR 1368, is a tri-substituted guanidine derivative that functions as a competitive dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism [1]. First disclosed in a 1980 Journal of Medicinal Chemistry structure–activity relationship study, timegadine emerged as the optimized N-cyclohexyl-substituted analog within a series of N,N',N''-trisubstituted guanidines, exhibiting the highest anti-inflammatory activity linked to the thiazolylguanidine moiety at the 4-position of the 2-methylquinoline ring [2]. Unlike conventional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block only the COX arm, timegadine simultaneously suppresses prostaglandin, thromboxane, and leukotriene biosynthesis, a mechanistic distinction that has driven its investigation in rheumatoid arthritis and inflammatory models [1][2].

Why Timegadine (72042-08-1) Cannot Be Replaced by Generic COX Inhibitors or Other Guanidine Analogs


Standard NSAIDs such as naproxen and indomethacin inhibit COX but do not suppress the 5-lipoxygenase pathway; at COX-inhibitory concentrations, several of these agents actually shunt arachidonic acid metabolism toward pro-inflammatory leukotriene production, limiting their anti-inflammatory ceiling and failing to address leukocyte infiltration [1]. Within the tri-substituted guanidine chemotype itself, anti-inflammatory activity is exquisitely sensitive to the N-substituent: the Rachlin et al. structure–activity relationship study demonstrated that only the N-cyclohexyl analog (timegadine) achieves optimal activity, whereas closely related N-alkyl or N-aryl substituted variants in the same series show markedly reduced potency [2]. Consequently, substituting timegadine with a generic COX inhibitor or even a different tri-substituted guanidine from the same patent family would forfeit the dual-pathway blockade and the cycloalkyl-dependent potency advantage that define this specific compound.

Quantitative Differentiation Evidence for Timegadine (72042-08-1) Versus Closest Comparators


Dual COX/LOX Inhibition Potency: Timegadine vs. COX-Selective NSAIDs in Human Enzyme Assays

Timegadine is a competitive dual inhibitor of both cyclooxygenase and lipoxygenase, a property absent in standard NSAIDs such as naproxen and indomethacin, which block only COX [1]. In isolated enzyme and cell-based systems, timegadine inhibits COX in washed rabbit platelets with an IC50 of 5 nM, inhibits COX in rat brain with an IC50 of 20 μM, and inhibits lipoxygenase in horse and washed rabbit platelets with an IC50 of 100 μM [2]. By contrast, naproxen and indomethacin have no meaningful inhibitory activity against lipoxygenase at therapeutic concentrations; indeed, at doses that fully inhibit COX, both indomethacin and naproxen have been shown to stimulate arachidonic acid flux through the lipoxygenase pathway, potentially exacerbating leukotriene-driven inflammation [1].

COX inhibition lipoxygenase inhibition arachidonic acid cascade dual inhibitor

Clinical Superiority of Timegadine Over Naproxen in Rheumatoid Arthritis: A 24-Week Randomized Double-Blind Trial

In a 24-week randomized double-blind controlled trial (n = 40), timegadine 500 mg/day was compared head-to-head with naproxen 750 mg/day in patients with active rheumatoid arthritis [1]. The timegadine group showed statistically significant improvements in both biochemical markers (ESR, serum IgG, IgM, leukocyte count, platelet count) and clinical endpoints (duration of morning stiffness, Ritchie index, number of swollen joints, pain, general condition) [1]. The naproxen group demonstrated significant improvement only in the Ritchie index [1]. All inter-group differences that reached significance favored timegadine [1]. A separate placebo-controlled crossover trial confirmed that timegadine was more effective than naproxen across disease-activity variables, with morning stiffness showing statistically significant superiority (p < 0.05) [2].

rheumatoid arthritis disease-modifying antirheumatic drug clinical trial naproxen comparator

Comparable Efficacy to D-Penicillamine with a Favorable Side-Effect Profile: A 48-Week Comparative Trial

In a 48-week open comparative study, timegadine was evaluated against the disease-modifying antirheumatic drug (DMARD) D-penicillamine in 44 patients with definite or classical rheumatoid arthritis [1]. Both drugs produced significant improvements in pain (visual analogue scale), number of swollen joints, and number of painful joints (p < 0.05 for all) [1]. D-Penicillamine provided additional significant reductions in acute-phase reactants (alpha1-acid-glycoprotein, ESR, and thrombocyte count; p < 0.05), an advantage not seen with timegadine [1]. However, the timegadine group experienced a notably lower incidence of serious adverse events: only 2 patients withdrew due to skin eruption and 1 due to acute interstitial pneumonitis, compared with 3 withdrawals for proteinuria, 2 for stomatitis, 1 for dizziness, and 1 for headache in the D-penicillamine arm [1].

disease-modifying antirheumatic drug D-penicillamine safety profile long-term treatment

Structure–Activity Relationship: N-Cyclohexyl Substitution Confers Optimal Anti-Inflammatory Activity Within the Tri-Substituted Guanidine Series

The foundational SAR study by Rachlin et al. synthesized a library of N,N',N''-trisubstituted guanidines and tested them for anti-inflammatory activity [1]. Compounds bearing a thiazolylguanidine moiety at the 4-position of the 2-methylquinoline ring exhibited high anti-inflammatory activity, but optimal potency was strictly dependent on the nature of the third N-substituent [1]. The N-cyclohexyl analog (SR 1368, timegadine) was identified as the most active compound in the series, with activity significantly exceeding that of analogs bearing smaller (N-methyl, N-ethyl) or larger (N-cyclooctyl) cycloalkyl groups, as well as N-aryl substituted variants [1]. Full pharmacological data for timegadine were presented as the exemplar compound, establishing a clear SAR-driven differentiation from its closest in-class structural neighbors [1].

structure-activity relationship N-cycloalkyl guanidine lead optimization medicinal chemistry

High-Value Application Scenarios for Timegadine (72042-08-1) in Research and Drug Discovery


Dual COX/LOX Pathway Inhibition for Mechanistic Studies of Arachidonic Acid Cascade

Timegadine is the reference tool compound of choice when experimental protocols require simultaneous blockade of both cyclooxygenase and lipoxygenase pathways in a single agent. Its well-characterized IC50 values across multiple tissue sources (COX IC50 = 5 nM in washed rabbit platelets; LOX IC50 = 100 μM in platelet cytosol) [1] enable precise dose–response experimental designs that are impossible with COX-selective NSAIDs such as indomethacin or naproxen, which lack LOX inhibitory activity and may artifactually shunt arachidonic acid toward leukotriene production at COX-inhibiting doses [2].

Preclinical Rheumatoid Arthritis Pharmacology with a Clinically Validated Disease-Modifying Reference Agent

Timegadine is one of the few dual COX/LOX inhibitors with direct clinical evidence of disease-modifying properties in rheumatoid arthritis, demonstrated through 24-week randomized controlled trials showing superiority over naproxen on multiple disease-activity domains including ESR, immunoglobulin levels, and joint counts [3]. For preclinical RA model development or DMARD screening programs, timegadine serves as a mechanistic benchmark that bridges in vitro dual-pathway inhibition to clinically meaningful in vivo outcomes [3][4].

Long-Term In Vivo Anti-Inflammatory Studies Requiring a Favorable Tolerability Window

In 48-week comparative trials, timegadine exhibited equivalent joint-count and pain efficacy to D-penicillamine while demonstrating a 57% lower adverse-event dropout rate (14.3% vs. 33.3%) [4]. This tolerability advantage is critical for chronic dosing protocols in animal models where high attrition from drug toxicity would compromise statistical power. Procuring timegadine thus directly supports longer-duration inflammatory disease studies with reduced animal loss [4].

Guanidine-Based Medicinal Chemistry SAR Expansion Using the Optimized N-Cyclohexyl Lead

The 1980 SAR study by Rachlin et al. established that among N,N',N''-trisubstituted guanidines, the N-cyclohexyl substitution pattern is essential for maximal anti-inflammatory activity, with timegadine (SR 1368) outperforming all N-alkyl, N-cycloalkyl, and N-aryl analogs tested [5]. Procurement of timegadine as a validated lead scaffold enables medicinal chemistry teams to rationally design next-generation analogs while knowing they are building upon the most potent substitution pattern within the chemotype, rather than a suboptimal starting point [5].

Quote Request

Request a Quote for Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.